

Application Notes and Protocols for In Vitro Reconstitution with ATP Ditromethamine

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Compound of Interest

Compound Name: ATP ditromethamine

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Introduction

In vitro reconstitution of cellular processes is a powerful methodology that allows for the detailed study of complex biological systems in a controlled environment. By isolating and combining specific cellular components, researchers can dissect molecular mechanisms, identify key players, and screen for potential therapeutic agents. A critical component for the reconstitution of a vast array of cellular processes is Adenosine Triphosphate (ATP), the primary energy currency of the cell.

ATP Ditromethamine is a high-purity source of ATP formulated with two molecules of tromethamine (also known as Tris) as counter-ions. This formulation offers the dual benefit of providing the essential energy source for ATP-dependent reactions while simultaneously contributing to the buffering capacity of the reaction mixture, ensuring pH stability within the optimal range for many biological assays.[1][2] This document provides detailed application notes and protocols for the use of **ATP Ditromethamine** in the in vitro reconstitution of key cellular processes.

Physicochemical Properties and Advantages of ATP Ditromethamine

ATP Ditromethamine provides a stable and highly soluble source of ATP.[3] The tromethamine component offers significant advantages for in vitro assays:

- **Optimal Buffering Range:** Tromethamine (Tris) has a pKa of approximately 8.1 at 25°C, providing a strong buffering capacity in the physiological pH range of 7.0 to 9.0.[1] This is ideal for maintaining the activity of many enzymes and protein complexes.
- **High Solubility:** Both ATP and tromethamine are highly soluble in aqueous solutions, allowing for the preparation of concentrated stock solutions.
- **Low Reactivity:** Tris buffer is known to have minimal interference with many biological reactions and does not precipitate with common divalent cations like calcium and magnesium at typical working concentrations.
- **Convenience:** The inclusion of the buffering agent in the ATP formulation simplifies the preparation of reaction mixtures.

Table 1: Comparison of Common ATP Formulations

Feature	ATP Ditromethamine	ATP Disodium
Counter-ion	Tromethamine (Tris)	Sodium
Buffering Capacity	Yes (pH 7.0-9.0)	No
pH of Stock Solution	Typically near neutral	Can be slightly acidic
Solubility	High	High
Compatibility	Broadly compatible with many enzymatic assays.	Broadly compatible, but may require separate buffering agents.

Application 1: In Vitro Reconstitution of Cytoskeletal Dynamics - Actin Polymerization

The dynamic assembly and disassembly of the actin cytoskeleton are fundamental to cell motility, shape, and division. These processes are highly dependent on the hydrolysis of ATP

by actin monomers.

Experimental Protocol: Reconstitution of Actin Polymerization

This protocol describes a basic assay to monitor actin polymerization in vitro using **ATP Ditromethamine**.

Materials:

- Monomeric Actin (G-actin)
- **ATP Ditromethamine**
- Polymerization Buffer (10X): 100 mM Tris-HCl pH 7.5, 500 mM KCl, 20 mM MgCl₂, 10 mM DTT
- Pyrene-labeled G-actin (for fluorescence-based monitoring)
- Nuclease-free water

Procedure:

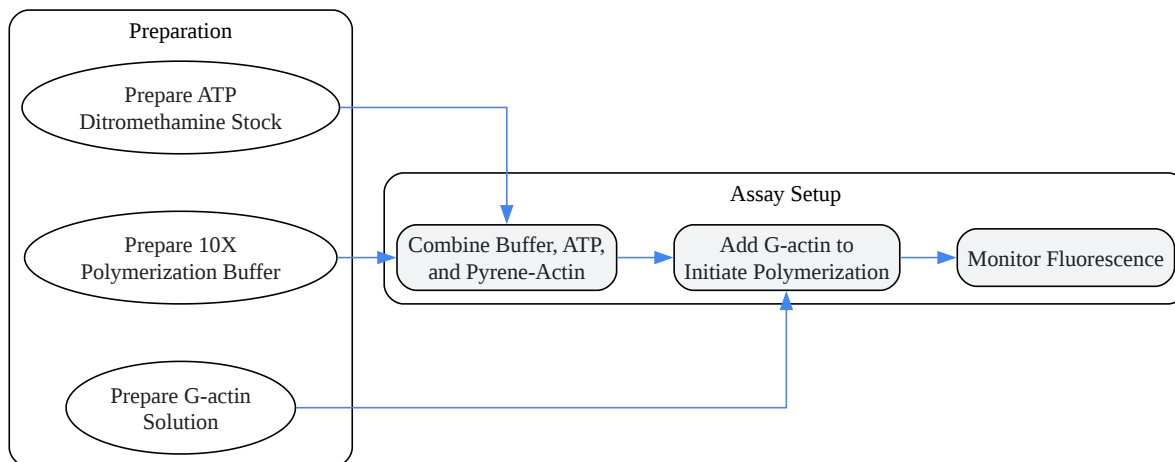
- Prepare a 10 mM stock solution of **ATP Ditromethamine** in nuclease-free water.
- Prepare G-actin solution: Resuspend lyophilized G-actin in G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM **ATP Ditromethamine**, 0.5 mM DTT, 0.1 mM CaCl₂) to a final concentration of 10 μM. Incubate on ice for 1 hour to depolymerize any existing filaments.
- Prepare the reaction mixture: In a microcuvette for a fluorometer, combine the following on ice:
 - Nuclease-free water to a final volume of 200 μL
 - 20 μL of 10X Polymerization Buffer
 - **ATP Ditromethamine** to a final concentration of 1 mM

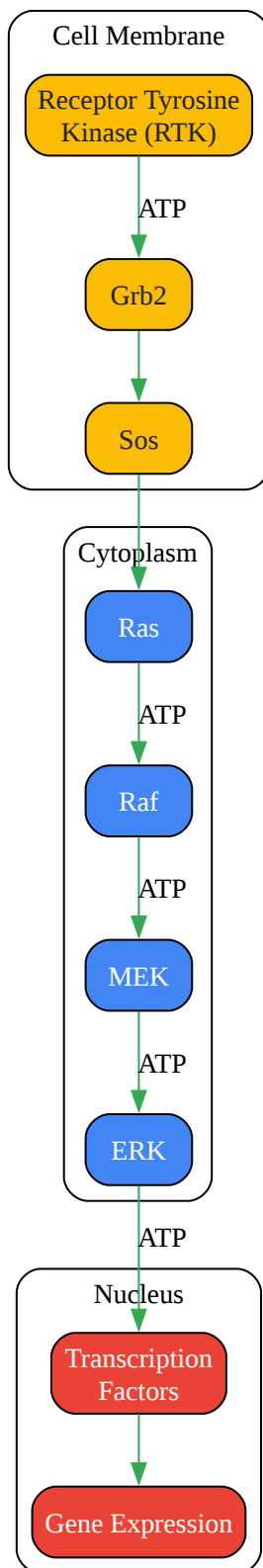
- Pyrene-labeled G-actin to a final concentration of 0.2 μM
- Initiate polymerization: Add unlabeled G-actin to a final concentration of 2-5 μM . Mix quickly and start monitoring the fluorescence intensity (Excitation: 365 nm, Emission: 407 nm). An increase in fluorescence indicates actin polymerization.

Table 2: Quantitative Parameters for In Vitro Actin Polymerization

Parameter	Typical Value/Range
G-actin Concentration	2 - 10 μM
ATP Ditromethamine Concentration	0.2 - 2 mM
Magnesium Chloride (MgCl_2) Concentration	1 - 5 mM
Potassium Chloride (KCl) Concentration	50 - 100 mM
pH	7.0 - 8.0

Experimental Workflow for Actin Polymerization Assay





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